molecular formula C24H26N4O3S B11354444 N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide

Cat. No.: B11354444
M. Wt: 450.6 g/mol
InChI Key: KPCLYIUMQVELHV-UHFFFAOYSA-N
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Description

This compound, with the systematic name N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide , belongs to the class of amides. Its chemical formula is C₁₂H₁₇NO₂ , and its molecular weight is approximately 207.27 g/mol .

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. Unfortunately, specific literature references for its synthesis are scarce. it likely proceeds through a multistep process, including cyclization reactions.

Industrial Production Methods: As of now, there is no documented industrial-scale production method for this compound. Its limited availability suggests that it might be synthesized on a smaller scale for research purposes.

Chemical Reactions Analysis

Reactivity: This compound may undergo various chemical reactions, including:

    Oxidation: Oxidative processes could modify the functional groups.

    Reduction: Reduction reactions might lead to the formation of corresponding amines.

    Substitution: Substitution reactions at the thiadiazole or amide moieties are plausible.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. Commonly used reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Major Products: The major products from these reactions would include derivatives of the parent compound, such as amides, amines, or substituted thiadiazoles.

Scientific Research Applications

Biology and Medicine:

    Anticancer Properties: Investigate its potential as an anticancer agent due to its unique structure.

    Neuropharmacology: Explore its effects on neural pathways.

Industry: While not widely used industrially, its applications could emerge in pharmaceuticals, agrochemicals, or materials.

Mechanism of Action

The precise mechanism remains elusive. it likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

This compound’s uniqueness lies in its hybrid structure, combining a thiadiazole ring with an amide moiety. Similar compounds include other amides, thiadiazoles, and heterocyclic derivatives .

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C24H26N4O3S/c1-15-10-16(2)12-19(11-15)28-14-18(13-22(28)30)23-26-27-24(32-23)25-21(29)9-6-17-4-7-20(31-3)8-5-17/h4-5,7-8,10-12,18H,6,9,13-14H2,1-3H3,(H,25,27,29)

InChI Key

KPCLYIUMQVELHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCC4=CC=C(C=C4)OC)C

Origin of Product

United States

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